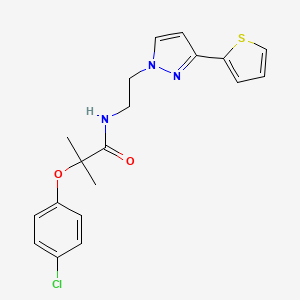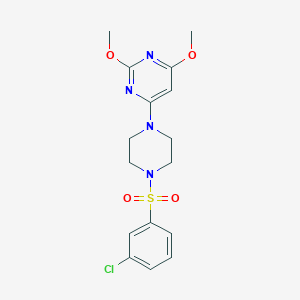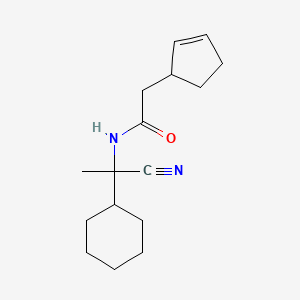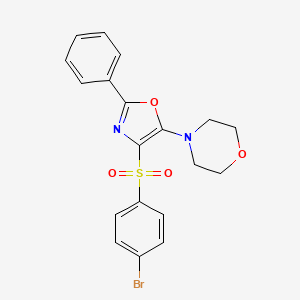
4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The presence of a bromophenyl group suggests that it might be used in reactions as an electrophile .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make it polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibiotic Modulation
4-(Phenylsulfonyl) morpholine derivatives exhibit significant antimicrobial properties against a variety of standard and multidrug-resistant bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungal strains including Candida albicans. These compounds demonstrate modulating activity when combined with antibiotics, enhancing the effectiveness of drugs like amikacin against resistant strains, suggesting a potential application in combating antibiotic resistance (Oliveira et al., 2015).
Synthetic Chemistry and Heterocyclic Compound Formation
4-Bromo-1,2-dihydroisoquinolines, potentially related to the structural motif of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine, have been synthesized using rhodium-catalyzed reactions, highlighting the compound's relevance in the synthesis of complex heterocyclic structures. Such processes are essential for developing new materials and molecules with unique biological activities (He et al., 2016).
Anticancer Research
Compounds containing morpholine moieties, such as those structurally related to this compound, have been investigated for their anticancer activities. Novel indole-based sulfonohydrazide derivatives containing morpholine rings have shown promising inhibition against breast cancer cell lines, indicating the potential of such compounds in anticancer therapy (Gaur et al., 2022).
Antioxidant Properties
The structural analogs of this compound have exhibited potent antioxidant activities. Bromophenols isolated from marine red algae, which share some structural similarities, have shown significant radical scavenging abilities, suggesting the potential use of these compounds in preventing oxidative stress-related diseases (Li et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial effects .
Mode of Action
It is suggested that the lipophilic character of the compound, expressed by the clogp value, may contribute to its antimicrobial effect .
Result of Action
It is suggested that the compound may have a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFKXWXYCDWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2410098.png)
![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)
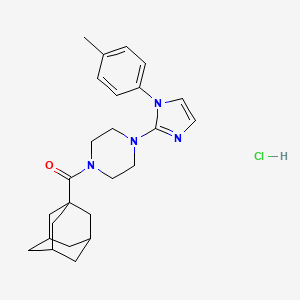
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)
![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)
